molecular formula C9H8N4 B15348925 2H-imidazol-2-yl(phenyl)diazene

2H-imidazol-2-yl(phenyl)diazene

Cat. No.: B15348925
M. Wt: 172.19 g/mol
InChI Key: AATQMLPKWSGOSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-imidazol-2-yl(phenyl)diazene is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring structure. This particular compound features a phenyl group attached to the imidazole ring, making it a unique and versatile molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-imidazol-2-yl(phenyl)diazene typically involves the reaction of imidazole with phenyldiazonium chloride under specific conditions. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, to facilitate the formation of the diazenyl group.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. These methods ensure consistent quality and yield of the compound. The reaction conditions, such as temperature, pressure, and concentration of reagents, are carefully controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 2H-imidazol-2-yl(phenyl)diazene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted imidazoles with different functional groups.

Scientific Research Applications

2H-imidazol-2-yl(phenyl)diazene has a wide range of applications in scientific research, including:

  • Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be employed in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor ligands.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2H-imidazol-2-yl(phenyl)diazene exerts its effects involves its interaction with specific molecular targets and pathways. The phenyl group enhances the compound's binding affinity to certain receptors, leading to its biological activity. The imidazole ring plays a crucial role in the compound's ability to modulate enzyme activity and other biochemical processes.

Comparison with Similar Compounds

  • Benzimidazole

  • Imidazole

  • 1,3-Diazole

  • 2-Phenylimidazole

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

Molecular Formula

C9H8N4

Molecular Weight

172.19 g/mol

IUPAC Name

2H-imidazol-2-yl(phenyl)diazene

InChI

InChI=1S/C9H8N4/c1-2-4-8(5-3-1)12-13-9-10-6-7-11-9/h1-7,9H

InChI Key

AATQMLPKWSGOSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2N=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.